Thiourea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(4-methyl-2-pyridinyl)-N'-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-METHYLPYRIDIN-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-METHYLPYRIDIN-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of appropriate thiazole and pyridine derivatives with thiourea under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-METHYLPYRIDIN-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various substituted thioureas.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-METHYLPYRIDIN-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-METHYLPYRIDIN-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA include other thioureas with different substituents on the thiazole and pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties. Comparing its activity and properties with other thioureas can highlight its potential advantages and applications.
Properties
Molecular Formula |
C14H18N4S2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylpyridin-2-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H18N4S2/c1-4-6-16-13(19)18(14-17-9-11(3)20-14)12-8-10(2)5-7-15-12/h4-5,7-8,11H,1,6,9H2,2-3H3,(H,16,19) |
InChI Key |
NNWZNCIRGYYGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=NC=CC(=C2)C)C(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.